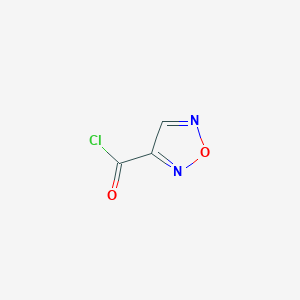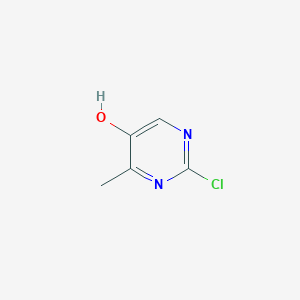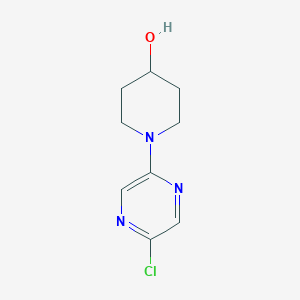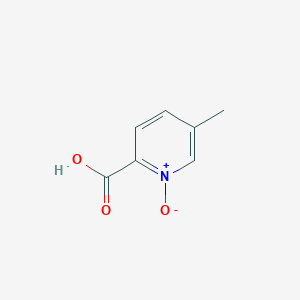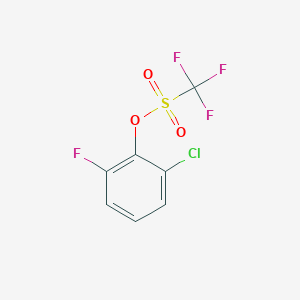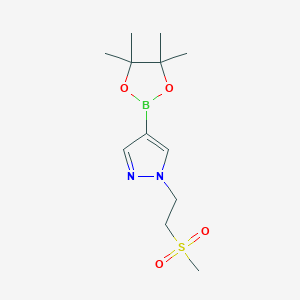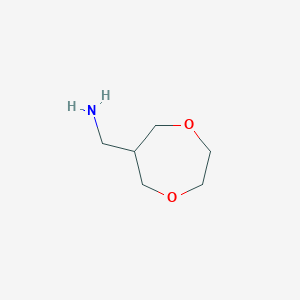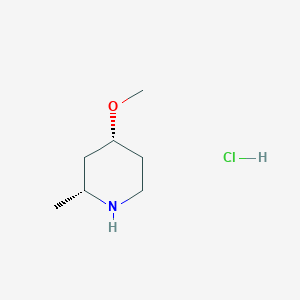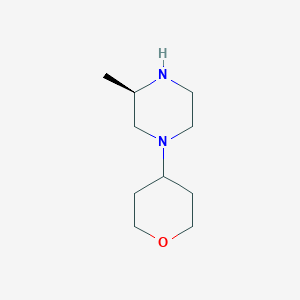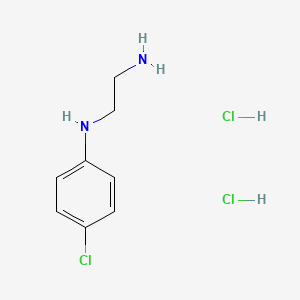
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro-substituted phenyl group attached to an ethane-1,2-diamine backbone, forming a dihydrochloride salt. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride typically involves the reaction of 4-chloroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal reaction conditions. The final product is purified through crystallization or recrystallization techniques to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl-ethane-1,2-diamine derivatives.
科学的研究の応用
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- N1-(4-Chloro-phenyl)-ethane-1,2-diamine
- N1-(4-Bromo-phenyl)-ethane-1,2-diamine
- N1-(4-Fluoro-phenyl)-ethane-1,2-diamine
Uniqueness
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride is unique due to its specific chloro substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
特性
CAS番号 |
1965309-94-7 |
|---|---|
分子式 |
C8H12Cl2N2 |
分子量 |
207.10 g/mol |
IUPAC名 |
N'-(4-chlorophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4,11H,5-6,10H2;1H |
InChIキー |
HMEKICJTPQRANP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCN)Cl.Cl.Cl |
正規SMILES |
C1=CC(=CC=C1NCCN)Cl.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


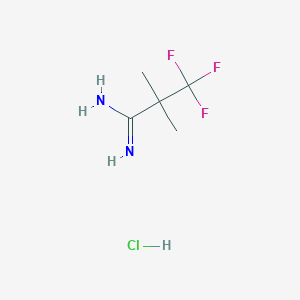
![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)
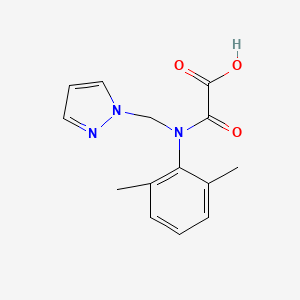
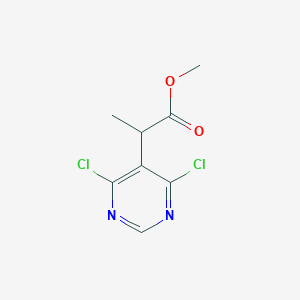
![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)
